(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9N3O2S and its molecular weight is 307.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13N3O2S with a molecular weight of 307.36 g/mol. The compound's structure includes a benzothiazole ring and a nitrophenyl group, which are both significant in conferring biological activity.
The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:
- Benzothiazole Moiety : Known for its ability to inhibit various enzymes by binding to their active sites, thereby disrupting their function.
- Nitrophenyl Group : This group can participate in redox reactions, which affect cellular processes and contribute to the compound's overall biological efficacy.
Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Efficacy of Benzothiazole Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
(2E)-2-(1,3-benzothiazol-2-yl)... | Staphylococcus aureus | 15 |
(Similar Compound A) | Escherichia coli | 18 |
(Similar Compound B) | Pseudomonas aeruginosa | 20 |
Antitumor Activity
Benzothiazole derivatives have also been investigated for their antitumor properties. Studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
In a study by Mortimer et al. (2006), benzothiazole derivatives were tested against human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting potential for development as anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 2: Anti-inflammatory Activity
Compound | Inflammatory Model | Effectiveness |
---|---|---|
(2E)-2-(1,3-benzothiazol-2-yl)... | LPS-induced inflammation | Significant reduction |
(Similar Compound C) | Carrageenan-induced edema | Moderate reduction |
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S/c17-10-12(8-11-4-3-5-13(9-11)19(20)21)16-18-14-6-1-2-7-15(14)22-16/h1-9H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULRHJPZXFYARJ-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.